molecular formula C12H11N5 B12819535 4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline

4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline

Cat. No.: B12819535
M. Wt: 225.25 g/mol
InChI Key: MVCXVCWUZXDIOW-UHFFFAOYSA-N
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Description

4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1,2,4-triazole with a suitable pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline stands out due to its unique structure, which allows for specific interactions with molecular targets. This makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and biological research .

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline

InChI

InChI=1S/C12H11N5/c1-8-14-15-12-7-6-11(16-17(8)12)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3

InChI Key

MVCXVCWUZXDIOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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